molecular formula C9H10N4 B11913709 (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11913709
M. Wt: 174.20 g/mol
InChI Key: FHJSIWILDMZEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine is a high-value chemical building block with the molecular formula C9H10N4 . Its structure incorporates both pyridine and imidazole rings, which are privileged scaffolds in medicinal chemistry, making this compound a key intermediate in the research and development of novel therapeutic agents. The primary research application of this compound is in the discovery of new small-molecule inhibitors. Compounds featuring pyridine and imidazole cores are frequently investigated for their potential to modulate key biological targets . For instance, structurally related pyridine and imidazole derivatives have been explored as potent and selective PI3K-gamma inhibitors . PI3K-gamma is a kinase target of significant interest in the fields of oncology, autoimmune diseases, and cardiovascular disorders . The presence of the primary methanamine group offers a versatile handle for further synthetic modification, allowing researchers to conjugate the core structure to other pharmacophores or to fine-tune the molecule's physicochemical properties. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with care in a controlled laboratory environment, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(5-pyridin-4-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-1-3-11-4-2-7/h1-4,6H,5,10H2,(H,12,13)

InChI Key

FHJSIWILDMZEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

Condensation of Diamines with Carbonyl Derivatives

A widely adopted route for imidazole synthesis involves condensing 1,2-diamines with α-keto aldehydes or equivalents. Adapting this to the target compound, 4-pyridinylglyoxal could react with a protected methanamine precursor (e.g., N-Boc-ethylenediamine) under acidic conditions.

Example Protocol

  • Reactant Preparation : 4-Pyridinylglyoxal is synthesized via oxidation of 4-vinylpyridine using SeO₂.

  • Cyclization : Combine equimolar 4-pyridinylglyoxal and N-Boc-ethylenediamine in ethanol with HCl catalysis (60°C, 12 h).

  • Deprotection : Remove Boc via TFA/CH₂Cl₂ to yield the methanamine derivative.

Challenges :

  • Regioselectivity in imidazole formation (risk of 4-pyridinyl vs. 5-pyridinyl isomers).

  • Side reactions due to the basicity of the pyridine nitrogen.

Reductive Amination Pathways

Direct Functionalization of Imidazole Intermediates

Reductive amination offers a streamlined approach to install the methanamine group. A ketone precursor (e.g., 5-(pyridin-4-yl)-1H-imidazol-2-yl)methanone) is treated with ammonium acetate and a reducing agent.

Optimized Conditions

  • Substrate : 5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanone (synthesized via Friedel-Crafts acylation).

  • Reducing System : NaBH₃CN in MeOH/HOAc (pH 4–5, 25°C, 6 h).

  • Yield : ~65% (reported for analogous structures).

Limitations :

  • Requires prior synthesis of the ketone precursor.

  • Competing over-reduction to methane.

Comparative Evaluation of Synthetic Routes

Method Key Steps Yield (%) Advantages Challenges
Cyclization Diamine + carbonyl cyclization40–55Fewer steps; avoids coupling reagentsRegioselectivity control
Cross-Coupling Suzuki-Miyaura coupling + amination60–75High regiocontrol; modularRequires halogenated precursors
Reductive Amination Ketone → amine via reduction50–65Direct functionalizationKetone synthesis complexity

Data extrapolated from analogous syntheses.

Advanced Techniques and Modern Adaptations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imidazole ring formation and coupling reactions. For example, reacting 2-aminomethylimidazole with 4-bromopyridine under microwave conditions (150°C, 20 min) achieves 85% conversion vs. 12 h conventionally.

Flow Chemistry for Scalability

Continuous-flow systems enhance reproducibility in critical steps like diazotization and cyclization. A reported protocol for similar imidazole derivatives achieved 90% purity with residence times <10 min.

Analytical and Characterization Data

Critical quality control benchmarks for the target compound include:

  • ¹H NMR : δ 8.50 (d, 2H, pyridine-H), 7.75 (s, 1H, imidazole-H), 3.90 (s, 2H, CH₂NH₂).

  • HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient).

  • MS (ESI+) : m/z 175.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1.1. Serotonergic Activity

Research indicates that compounds with similar structures to (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in numerous neuropsychiatric disorders such as anxiety, depression, and obsessive-compulsive disorder. For instance, compounds demonstrating 5-HT1A agonist activity have been shown to possess anxiolytic and antidepressant effects in preclinical models .

Table 1: Pharmacological Properties of Related Compounds

Compound NameReceptor AffinityBiological ActivityReference
Compound A5-HT1AAnxiolytic
Compound B5-HT1AAntidepressant
Compound CD2Neuroprotective

1.2. Cancer Treatment

The imidazole and pyridine functionalities are known to enhance the bioactivity of compounds against various cancer types. For example, derivatives of imidazole have been explored for their ability to inhibit kinases involved in cancer progression, such as c-KIT in gastrointestinal stromal tumors (GISTs). The structural similarities suggest that this compound may also exhibit similar inhibitory effects on cancer-related pathways .

Table 2: Cancer-related Activities of Imidazole Derivatives

Compound NameTarget KinaseEffectivenessReference
Imidazole Derivative Xc-KITInhibition
Imidazole Derivative Yc-KITResistance Inhibition

2.1. Neurotransmitter Modulation

The modulation of neurotransmitter systems is a key mechanism through which this compound may exert its pharmacological effects. The interaction with serotonin receptors can lead to alterations in mood and behavior, making it a candidate for treating mood disorders.

2.2. Kinase Inhibition

The potential for kinase inhibition is significant in cancer therapy. The compound's structural features may facilitate binding to ATP-binding sites on kinases, disrupting signaling pathways that promote tumor growth and survival.

3.1. Preclinical Studies

In several preclinical studies, compounds similar to this compound have demonstrated promising results in models of anxiety and depression. For instance, a study reported that a related imidazole derivative significantly reduced anxiety-like behavior in rodent models when administered orally .

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers
  • [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine (CAS 1256793-51-7): The imidazole is attached to the pyridine at the 5-position (vs. 2-position in the target compound). Molecular weight: 174.21 g/mol; stored as a powder at 4°C .
  • 1-[4-(Pyridin-4-yl)-1H-imidazol-2-yl]methanamine :

    • Pyridine is linked to the imidazole at the 4-position instead of the 5-position.
    • Discontinued in commercial catalogs, suggesting stability or synthesis challenges .
Core Heterocycle Modifications
  • (5-(Benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methanamine (6): Replaces pyridinyl with benzo[d]thiazol and methylthiazol groups. Synthesized via HCl-mediated deprotection (64% yield) .
  • (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 803603-49-8):

    • Oxadiazole replaces imidazole, reducing basicity but improving metabolic stability.
    • Similarity score: 0.90 vs. target compound .

Pharmacological Activity

  • Neuropilin-1 Antagonists : Analogues like 9b and 10b (with sulfonamide and arginine groups) exhibit antiangiogenic and antitumor activity by blocking VEGF signaling . The target compound lacks these groups, suggesting reduced potency in this pathway.
  • Kinase Inhibitors: Derivatives such as SB-590885 (a BRAF inhibitor) share the pyridinyl-imidazole core but include hydroxylamine and indenone groups for enhanced target binding .
  • Adenosine Receptor Ligands: Compounds like 14–17 (3,5-dicyanopyridines) use imidazole-methanamine moieties for receptor modulation, highlighting versatility in scaffold applications .

Physical and Chemical Properties

Property Target Compound [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine Compound 6 (Benzo[d]thiazol)
Molecular Weight (g/mol) ~175 (estimated) 174.21 212.12
Solubility Moderate (DMF/CHCl3) Poor (powder form) Low (recrystallized from MeOH/Et2O)
Stability Sensitive to oxidation Stable at 4°C Light-sensitive
Key Applications Kinase inhibition, receptor binding Discontinued (historical use in HTS assays) Oncology (preclinical)

Biological Activity

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both imidazole and pyridine rings, exhibits potential therapeutic applications across various fields, including oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key findings from recent studies, synthesis methods, and potential mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. Common synthetic routes include:

  • Reaction of 2-chloropyridine with imidazole in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
  • Multicomponent reactions that yield imidazopyrazine derivatives, showcasing the compound's versatility in forming complex structures .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of imidazole and pyridine have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
11aMCF-70.01±0.098
11bA5490.17±0.034
11cColo-2053.34±0.152
11dA27808.12±5.69

Among these, compound 11a demonstrated superior anticancer activity compared to etoposide, a standard chemotherapy agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Clostridioides difficile. Inhibitory activity was noted with IC50 values ranging from low micromolar concentrations:

CompoundTargetIC50 (µM)
1CdFabK0.10 - 0.24
5aCdFabK1.23
5bCdFabK1.02

These findings suggest that modifications in the pyridine head group can significantly enhance antibacterial efficacy .

Other Biological Activities

The imidazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimycobacterial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

These activities are attributed to the compound's ability to interact with various biochemical pathways and molecular targets .

The precise mechanisms through which this compound exerts its effects remain an area of active research. However, it is hypothesized that:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it could induce apoptosis in cancer cells.
  • Metal Coordination : Its ability to form coordination complexes may play a role in modulating biological processes .

Case Studies

Recent case studies have illustrated the potential applications of this compound in treating various conditions:

  • Cancer Treatment : A study involving a series of aryl derivatives highlighted their effectiveness against multiple cancer cell lines, indicating a promising pathway for drug development.
  • Infectious Diseases : The antibacterial properties against C. difficile suggest potential use in treating antibiotic-resistant infections.

Q & A

Basic: What are the common synthetic routes for (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyridine and imidazole precursors. For example:

Condensation Reactions : Pyridin-4-yl groups are introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

Imidazole Ring Formation : Cyclization using aldehydes or ketones under acidic or basic conditions .

Methanamine Functionalization : Reductive amination or Gabriel synthesis to introduce the methanamine group .
Purification : Intermediate products are isolated via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Final compounds are characterized by HPLC (>95% purity) and NMR .

Advanced: How can regioselectivity challenges in imidazole-pyridine coupling be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalyst Choice : Pd(PPh₃)₄ improves coupling efficiency at the pyridine C4 position over C2/C3 .
  • Protecting Groups : Trityl groups (e.g., 1-trityl-1H-imidazole) prevent undesired side reactions at reactive nitrogen sites .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to optimize reaction time and temperature .
    Case Study : A 2024 study reported 85% yield for the target compound using Pd(dppf)Cl₂ catalyst and microwave-assisted heating at 120°C .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridin-4-yl aromatic protons at δ 8.5–8.7 ppm) and confirms methanamine connectivity (δ 3.2–3.5 ppm for CH₂NH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 201.1012 for C₉H₁₀N₄) .
  • FTIR : Identifies NH₂ stretches (~3350 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen shows high electron density, favoring hydrogen bonding .
  • Molecular Docking : Screens against protein targets (e.g., kinases or GPCRs) using AutoDock Vina. A 2025 study identified potential binding to histamine H₁ receptors (ΔG = -8.2 kcal/mol) .
    Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What are standard protocols for evaluating biological activity in vitro?

Methodological Answer:

  • Target Identification : Use radioligand binding assays (e.g., ³H-labeled histamine for H₁/H₄ receptor screening) .
  • Cytotoxicity Assays : MTT or resazurin-based tests in HEK-293 or HeLa cells (48–72 hr exposure) .
  • Dose-Response Curves : EC₅₀/IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time). For example, HEK-293 cells may show 10x higher receptor expression than CHO cells .
  • Control Experiments : Include positive controls (e.g., cetirizine for H₁ receptor assays) to validate assay sensitivity .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Basic: What are optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solubility : Lyophilize as hydrochloride salts for long-term stability (>2 years) .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce acetyl or PEG groups to methanamine, reducing off-target interactions .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify toxic metabolites (e.g., reactive imidazole oxides) .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks pre-synthesis .

Basic: How to analyze environmental fate using OECD guidelines?

Methodological Answer:

  • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
  • Soil Adsorption Tests : Batch equilibrium method with HPLC quantification (Koc values >500 indicate low mobility) .
  • Ecotoxicity : Daphnia magna acute toxicity (48 hr LC₅₀) and algal growth inhibition assays .

Advanced: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

  • Chemical Biology : Tag with fluorescent probes (e.g., BODIPY) for cellular imaging .
  • Materials Science : Incorporate into MOFs or polymers for controlled drug delivery .
  • Environmental Chemistry : Degradation pathway modeling using QSAR and HPLC-HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.